1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H23ClFN5O2S and its molecular weight is 487.98. The purity is usually 95%.
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Biological Activity
1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound that has garnered attention for its potential pharmacological applications. This compound integrates a quinazoline structure and a 1,2,4-triazole moiety, both of which are recognized for their significant biological activities.
Molecular Structure
The molecular formula of the compound is C23H23ClFN5O2S with a molecular weight of approximately 487.98 g/mol. The structural representation includes a quinazoline ring fused with a triazole ring. The presence of the thioether group enhances the compound's reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C23H23ClFN5O2S |
Molecular Weight | 487.98 g/mol |
CAS Number | 1111221-71-6 |
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The quinazoline derivatives are known to exhibit various pharmacological effects including anti-cancer and anti-inflammatory properties. The thioether moiety may also contribute to its bioactivity by enhancing lipophilicity and facilitating cellular uptake.
Biological Activity
Research indicates that compounds similar to this compound have shown promising results in several biological assays:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. They often inhibit key signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The presence of the triazole ring is associated with antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Study on Anticancer Effects : A study demonstrated that a similar quinazoline derivative significantly inhibited the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : Another research evaluated the antimicrobial efficacy of various triazole-containing compounds, showing that they effectively inhibited the growth of bacterial strains such as Staphylococcus aureus .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-4-10-29-21(32)15-9-8-14(20(31)26-13(2)3)11-19(15)30-22(29)27-28-23(30)33-12-16-17(24)6-5-7-18(16)25/h5-9,11,13H,4,10,12H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWESUOXSMKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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